2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Description
Structural Classification and Heterocyclic Core Analysis
The molecule belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles, featuring a central triazole ring (C2N3) fused with pyridine and acetamide substituents. The core structure comprises:
- 1,2,4-Triazole Ring : Positioned at the molecular center, this five-membered aromatic ring contains three nitrogen atoms at positions 1, 2, and 4. The amino group (-NH2) at position 4 enhances hydrogen-bonding capacity, while the sulfur-linked acetamide group at position 3 introduces conformational flexibility.
- 3-Pyridinyl Substituent : A pyridine ring attached to position 5 of the triazole contributes π-π stacking interactions critical for target binding. The meta-substitution pattern on the pyridine optimizes spatial orientation for kinase active-site penetration.
- N-(4-Chloro-2-Methylphenyl)Acetamide : This hydrophobic moiety features a chloro group at position 4 and a methyl group at position 2 on the phenyl ring, enhancing lipid solubility and influencing pharmacokinetic properties.
Table 1: Key Structural Features and Properties
The molecular formula C16H15ClN6OS (molecular weight 374.85 g/mol) reflects a balanced hydrophilicity-hydrophobicity profile suitable for blood-brain barrier penetration.
Academic Significance in Medicinal Chemistry
This compound epitomizes three key trends in contemporary drug discovery:
- Hybrid Heterocyclic Scaffolds : Merging 1,2,4-triazole with pyridine creates synergistic electronic effects. The triazole’s hydrogen-bonding capacity complements pyridine’s π-stacking, enabling simultaneous interactions with multiple kinase subdomains.
- Kinase Inhibition Potential : Structural analogs like 2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide (IC50 = 0.049–3.031 μM against CDK4/6) demonstrate the scaffold’s versatility in targeting cell cycle regulators.
- Anticancer Applications : Derivatives with similar substitution patterns exhibit potent cytotoxicity against MCF-7 (IC50 = 0.891–2.91 μM) and MDA-MB-231 (IC50 = 1.914–3.479 μM) breast cancer lines, outperforming reference compounds like staurosporine.
Mechanistic Insights :
- Apoptosis Induction : Analogs trigger caspase-3 activation, increasing early/late apoptotic cells by 37–45% compared to controls.
- Cell Cycle Arrest : Depending on substituents, compounds arrest the cell cycle at S phase (via CDK2 inhibition) or G0/G1 phase (via CDK4/6 blockade).
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | CDK4 IC50 (μM) | CDK6 IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|
| Target compound (theoretical) | 0.05–0.1* | 0.07–0.15* | 0.8–1.2* |
| Palbociclib (FDA-approved reference) | 0.011 | 0.016 | 0.045 |
| Staurosporine (control) | 1.027 | 0.402 | 3.144 |
* Estimated based on structural similarity to reported analogs.
The compound’s design leverages bioisosteric principles – replacing oxygen with sulfur in the acetamide linker improves metabolic stability compared to earlier oxy-analogs. Furthermore, the 4-chloro-2-methylphenyl group minimizes off-target interactions by occupying specific hydrophobic regions in kinase accessory pockets.
Properties
CAS No. |
577990-13-7 |
|---|---|
Molecular Formula |
C16H15ClN6OS |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-7-12(17)4-5-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
InChI Key |
LGNSEVSNCABSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole ring is synthesized via cyclocondensation of 3-pyridinylcarboxaldehyde thiosemicarbazone with hydrazine hydrate.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : Reflux at 80°C for 12 hours
-
Catalyst : None required
Mechanism :
-
Thiosemicarbazide formation via condensation of 3-pyridinecarboxaldehyde and thiosemicarbazide.
-
Cyclization under basic conditions to form the 1,2,4-triazole ring.
Analytical Validation :
-
FTIR : Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–S).
-
¹H NMR (DMSO-d₆): δ 8.7–7.5 ppm (pyridinyl protons), δ 5.2 ppm (triazole NH₂).
Functionalization with Sulfanyl Group
Thiol Activation and Alkylation
The triazole thiol is alkylated with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide to form the sulfanyl bridge.
Reaction Conditions :
-
Base : Potassium carbonate (K₂CO₃)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C for 6 hours
Mechanism :
-
Deprotonation of the thiol group by K₂CO₃.
-
Nucleophilic substitution at the α-carbon of the chloroacetamide.
Optimization Insights :
-
Excess K₂CO₃ (2.5 equiv.) improves yield by ensuring complete deprotonation.
Synthesis of N-(4-Chloro-2-methylphenyl)acetamide
Acylation of 4-Chloro-2-methylaniline
Procedure :
-
Reactants : 4-Chloro-2-methylaniline (1.0 equiv.), acetic anhydride (1.2 equiv.).
-
Conditions : Reflux in toluene for 4 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Analytical Data :
-
MP : 145–147°C.
-
¹H NMR (CDCl₃): δ 2.1 ppm (CH₃CO), δ 2.3 ppm (Ar–CH₃), δ 7.1–7.4 ppm (aromatic protons).
Coupling of Triazole Thiol and Acetamide
Thioether Formation
The final step involves coupling the triazole thiol with the chloroacetamide derivative under basic conditions.
Reaction Scheme :
Optimized Parameters :
-
Molar Ratio : 1:1.1 (triazole:chloroacetamide)
-
Reaction Time : 8 hours
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1)
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Cyclocondensation | Ethanol/H₂O, 80°C | 70% | >95% | Scalable, minimal byproducts |
| Thiol Alkylation | DMF, K₂CO₃, 60°C | 65% | 90% | Efficient S-alkylation |
| Acylation | Toluene, reflux | 85% | 98% | High yield, simple workup |
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Low Solubility of Intermediates
Scalability and Industrial Considerations
For large-scale production:
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the triazole moiety have been shown to exhibit significant antibacterial activity. For instance, derivatives similar to 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the phenyl ring can enhance activity, with certain compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
- Antifungal Activity : The compound's structure allows it to interact with fungal enzymes, suggesting potential as an antifungal agent. Research has identified similar triazole derivatives that inhibit fungal growth effectively, making them candidates for further development in treating fungal infections .
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of triazole derivatives. For example, compounds based on the triazole scaffold have been investigated for their ability to inhibit alpha-synuclein aggregation, a hallmark of Parkinson's disease. In vitro assays have shown that these compounds can significantly reduce neurotoxicity associated with neurodegenerative diseases .
Fungicides
Compounds in the triazole class are widely used in agriculture as fungicides. Their mechanism typically involves inhibiting sterol biosynthesis in fungal cell membranes, thus preventing growth. The specific compound discussed has potential applications in crop protection against various fungal pathogens .
Herbicides
The structural characteristics of triazoles also facilitate their use as herbicides. Research indicates that modifications to the triazole core can enhance selectivity and efficacy against specific weed species while minimizing harm to crops .
Case Study 1: Antibacterial Activity
A study conducted by Hassan et al. focused on synthesizing and evaluating a series of 1,2,4-triazole derivatives against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited MIC values as low as 0.5 μM, showcasing their potential as effective antibacterial agents .
Case Study 2: Neuroprotective Agents
In a study aimed at discovering neuroprotective agents for Parkinson's disease, researchers optimized a series of triazole derivatives. One compound demonstrated significant protective effects against MPTP-induced neurotoxicity in vivo. The study highlighted its ability to restore levels of tyrosine hydroxylase in dopaminergic neurons, suggesting its therapeutic potential for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs of Compound A differ in substituents on the triazole ring, pyridine position, or arylacetamide group. These modifications influence melting points, solubility, and synthetic yields (Table 1).
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Aryl Group Modifications : The 4-chloro-2-methylphenyl group in Compound A contrasts with 4-acetylphenyl (electron-withdrawing; ), 2-ethoxyphenyl (electron-donating; ), or 4-ethylphenyl (hydrophobic; ), impacting lipophilicity (logP) and bioavailability.
Antimicrobial and Anti-Inflammatory Activity
- Furan-2-yl Derivatives: Analogs with 5-(furan-2-yl) substitution (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated anti-exudative activity in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Pyridin-4-yl Derivatives : Compounds with 5-(pyridin-4-yl) groups (e.g., KA3, KA4) showed enhanced antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) when electron-withdrawing groups (e.g., nitro, chloro) were present on the aryl ring .
Receptor Modulation
- VUAA1 : A structural analog of Compound A with 4-ethyl substituents acts as an Orco receptor agonist in insects, facilitating odorant signaling .
- OLC15: Substitution with 2-pyridinyl and 4-butylphenyl groups converts activity to an Orco antagonist, highlighting the sensitivity of receptor interactions to minor structural changes .
Biological Activity
The compound 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide belongs to the class of 1,2,4-triazoles , which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a triazole ring is significant as it is known to contribute to various biological activities. The specific functional groups in this compound, including the pyridine and chloro-substituted phenyl moieties, enhance its potential interactions with biological targets.
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have shown that compounds containing the triazole moiety exhibit significant antibacterial activity against various pathogens. For instance, derivatives of 1,2,4-triazoles have been reported to possess effective activity against Staphylococcus aureus and Escherichia coli .
- The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.
- Antifungal Activity :
Anticancer Activity
Research indicates that 1,2,4-triazole derivatives can exhibit cytostatic effects on various cancer cell lines. For example:
- In vitro studies have demonstrated that certain triazole compounds can inhibit the growth of breast cancer cell lines (e.g., MCF7) with inhibition growth percentages (IGP) reaching up to 23% .
- The mechanism may involve interference with DNA synthesis or apoptosis induction in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazoles is often influenced by their substituents:
- Pyridine Substitution : The presence of a pyridine ring has been associated with enhanced antimicrobial and anticancer activities due to increased lipophilicity and interaction with biological targets .
- Chloro Group Influence : The chloro substitution at the phenyl ring can enhance the compound's reactivity and binding affinity towards specific enzymes or receptors involved in disease processes.
Case Studies
- Synthesis and Testing :
- Anticancer Screening :
Q & A
Basic: What are the critical steps in synthesizing this compound?
Answer:
The synthesis involves two primary stages:
Formation of the triazole-thiol intermediate : Reacting hydrazide derivatives (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux in ethanol, followed by alkaline hydrolysis to generate the 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol intermediate .
Alkylation with α-chloroacetamide : The thiol intermediate reacts with N-(4-chloro-2-methylphenyl)-2-chloroacetamide in the presence of a base (e.g., NaOH) and polar aprotic solvents like DMF. Temperature control (60–80°C) is critical to minimize side reactions .
Advanced: How can reaction yields and purity be optimized during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : DMF or acetonitrile improves solubility of intermediates .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol removes by-products. Purity >95% is confirmed via HPLC .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for the pyridine (δ 8.5–9.0 ppm), triazole NH2 (δ 5.5–6.0 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]+ matches the theoretical mass (e.g., m/z 415.08 for C17H15ClN6OS) .
- X-ray crystallography : Resolves bond angles and confirms the triazole-thioacetamide linkage (e.g., C–S bond length ~1.81 Å) .
Advanced: How do structural modifications influence bioactivity?
Answer:
Key structure-activity relationships (SAR) include:
Basic: What biological activities have been reported for this compound?
Answer:
- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli due to triazole-mediated disruption of bacterial cell walls .
- Anticancer : IC50 of 12 µM against HeLa cells via inhibition of topoisomerase II .
- Anti-inflammatory : 60% reduction in carrageenan-induced paw edema in rats at 50 mg/kg .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Structural impurities : Use HPLC-MS to verify purity (>98%) and exclude degradation products .
- Target specificity : Perform molecular docking (e.g., AutoDock Vina) to validate interactions with proposed targets like EGFR or COX-2 .
Basic: What computational methods predict this compound’s reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfur atom in the sulfanyl group) .
- Molecular dynamics (MD) : Simulate binding stability with proteins (e.g., 100 ns MD runs in GROMACS) .
Advanced: How to design derivatives with enhanced pharmacokinetic properties?
Answer:
- LogP optimization : Introduce polar groups (e.g., –OH or –COOH) to reduce LogP from 3.5 to 2.0, improving solubility .
- Metabolic stability : Replace the methyl group on the phenyl ring with a trifluoromethyl group to resist CYP450 oxidation .
- Prodrug strategies : Convert the acetamide to a phosphate ester for improved oral bioavailability .
Basic: What in vivo models are suitable for toxicity profiling?
Answer:
- Acute toxicity : OECD 423 test in Swiss albino mice (dose range: 50–2000 mg/kg) .
- Subchronic toxicity : 28-day repeated dosing in Wistar rats with histopathological analysis of liver/kidney .
Advanced: How to validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets by monitoring protein denaturation shifts .
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify bound proteins via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
